5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid
Description
5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid is a pyrrolidinone derivative paired with trifluoroacetic acid (TFA) as a counterion. The compound features a bicyclic structure with an ethyl and aminomethyl substituent on the pyrrolidinone ring. TFA enhances solubility and stability, making it relevant in pharmaceutical and synthetic chemistry contexts. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging diverse research findings.
Properties
IUPAC Name |
5-(aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-2-7(5-8)4-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAODFWNDKKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)N1)CN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the formation of the aminomethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other functional groups .
Scientific Research Applications
5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl group and the pyrrolidin-2-one ring contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations: Ethyl vs. Trifluoromethyl
A key structural analog is 5-(aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one; trifluoroacetic acid (C₁₄H₁₉F₂NO₃) . The ethyl group in the target compound contrasts with the trifluoromethyl substituent in this analog, leading to differences in:
- Electron-Withdrawing Effects : The trifluoromethyl group increases electronegativity, altering electronic distribution and acidity.
- Lipophilicity : The ethyl group may enhance lipophilicity compared to the polar trifluoromethyl substituent.
Heterocyclic Core Modifications
Compounds like MK-8245 Trifluoroacetate (a piperidine-oxazole-tetrazole derivative) and N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(1-oxo-1,4-thiazinan-4-yl)methyl]furan-2-yl]quinazolin-4-amine; TFA demonstrate structural diversity in TFA-paired compounds.
Table 1: Structural Comparison
*Calculated based on molecular formula.
Physicochemical Properties
TFA salts generally improve aqueous solubility and crystallinity.
Table 2: Physicochemical Comparison
Biological Activity
5-(Aminomethyl)-5-ethylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. The compound features a pyrrolidine ring and an aminomethyl functional group, which contribute to its biological activity. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula: C7H12F3N2O2
- Molar Mass: Approximately 114.146 g/mol
- Structure: Incorporates a pyrrolidine ring with an amino group and trifluoroacetic acid moiety, enhancing solubility and reactivity in biological systems.
Biological Activity
Research indicates that compounds similar to 5-(Aminomethyl)-5-ethylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid exhibit various biological activities:
-
Anticancer Activity:
- Studies have shown that derivatives of pyrrolidine compounds display promising anticancer properties. For instance, certain 5-oxopyrrolidine derivatives were tested against A549 human lung adenocarcinoma cells and exhibited significant cytotoxicity, suggesting that structural modifications can enhance their anticancer efficacy .
- A specific study indicated that compounds with free amino groups demonstrated more potent anticancer activity compared to those with acetylamino fragments .
-
Antimicrobial Activity:
- The antimicrobial properties of similar pyrrolidine derivatives were evaluated against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Some derivatives showed selective antimicrobial activity, indicating potential for development as new antibacterial agents .
- The structure-dependence of antimicrobial activity was highlighted, emphasizing the importance of specific functional groups in enhancing efficacy against resistant strains .
-
Mechanism of Action:
- Interaction studies suggest that the compound may exert its effects by binding to specific biological targets, influencing pathways related to cell proliferation and apoptosis. Understanding these mechanisms is crucial for guiding further drug development efforts.
Synthesis
The synthesis of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid typically involves several chemical steps aimed at incorporating the aminomethyl group into the pyrrolidine framework while ensuring the trifluoroacetic acid moiety is preserved. These methods allow for efficient production while minimizing by-products.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-(Aminomethyl)-pyrrolidin-2-one | C5H10N2O | Basic structure with aminomethyl group |
| 1-Ethylpyrrolidin-2-one | C6H12N2O | Ethyl substitution on nitrogen |
| 4-Pentenimidic Acid | C5H7NO | Contains an imide functional group |
| N-Ethyl-N-methylpyrrolidin-1-amines | C7H16N2 | Additional methyl group affecting activity |
This table illustrates how variations in substituents and functional groups influence biological activity and chemical behavior, highlighting the potential of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one; 2,2,2-trifluoroacetic acid for further research in medicinal chemistry.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study on Anticancer Properties:
- Case Study on Antimicrobial Resistance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
